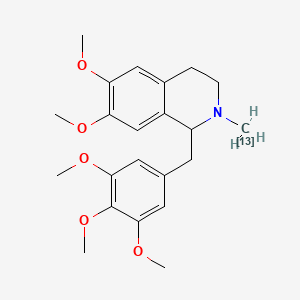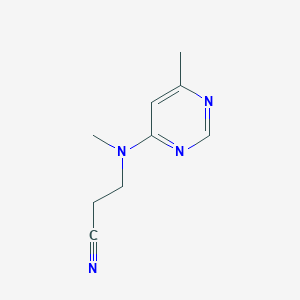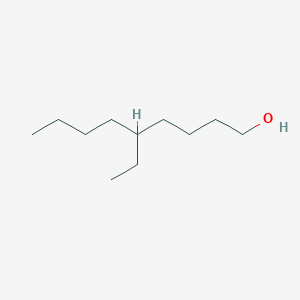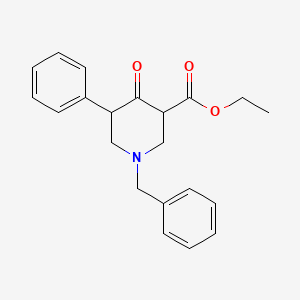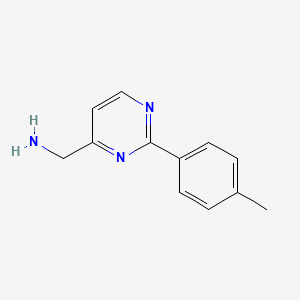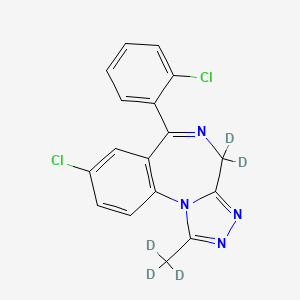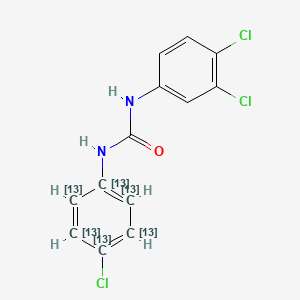
4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and subsequent attachment to the piperidine ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.
作用機序
The mechanism of action of 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
- 4-(5-methyl-1H-pyrazol-1-yl)piperidine
- 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)morpholine
Uniqueness
4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .
特性
分子式 |
C10H14F3N3 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC名 |
4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine |
InChI |
InChI=1S/C10H14F3N3/c1-7-6-9(10(11,12)13)15-16(7)8-2-4-14-5-3-8/h6,8,14H,2-5H2,1H3 |
InChIキー |
MOHZMIPTBJCMIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2CCNCC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


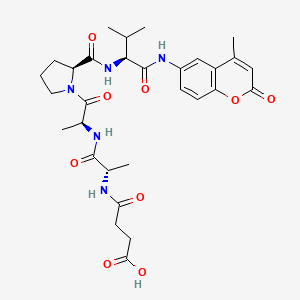
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
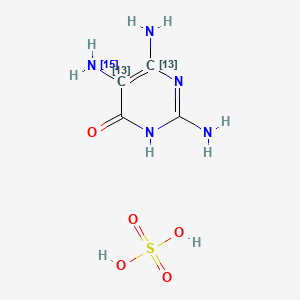

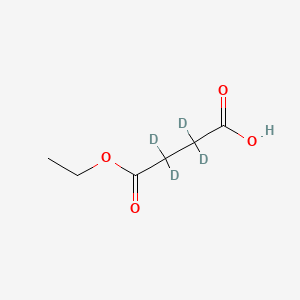
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
